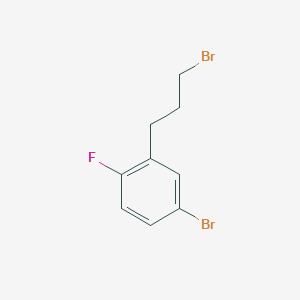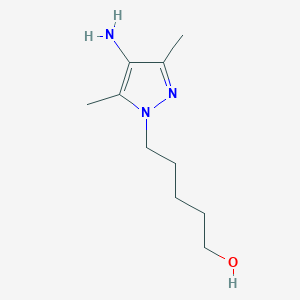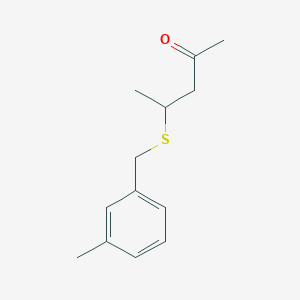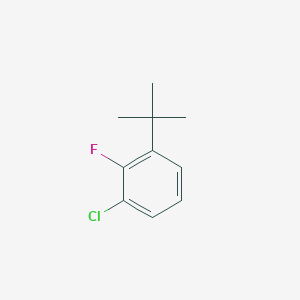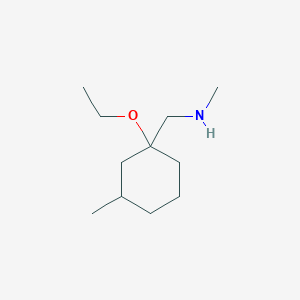
1-(1-ethoxy-3-methylcyclohexyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-ethoxy-3-methylcyclohexyl)-N-methylmethanamine is an organic compound with a complex structure It is characterized by the presence of an ethoxy group, a methyl group, and a cyclohexyl ring, along with a methylmethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethoxy-3-methylcyclohexyl)-N-methylmethanamine typically involves multiple steps One common approach is to start with the cyclohexyl ring and introduce the ethoxy and methyl groups through a series of substitution reactions
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to optimize yield and purity. High-pressure reactors and specialized catalysts are often employed to facilitate the necessary reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethoxy-3-methylcyclohexyl)-N-methylmethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(1-ethoxy-3-methylcyclohexyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-ethoxy-3-methylcyclohexyl)-N-methylmethanamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-ethoxy-3-methylcyclohexane
- N-methylmethanamine
- 1-ethoxy-3-methoxybenzene
Uniqueness
1-(1-ethoxy-3-methylcyclohexyl)-N-methylmethanamine is unique due to its specific combination of functional groups and its cyclohexyl ring structure. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(1-ethoxy-3-methylcyclohexyl)-N-methylmethanamine |
InChI |
InChI=1S/C11H23NO/c1-4-13-11(9-12-3)7-5-6-10(2)8-11/h10,12H,4-9H2,1-3H3 |
InChI Key |
DKJFRGBNSPJQII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCCC(C1)C)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


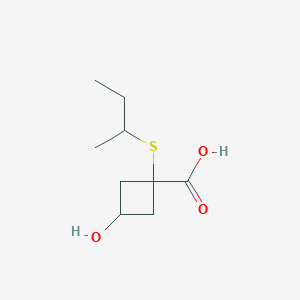
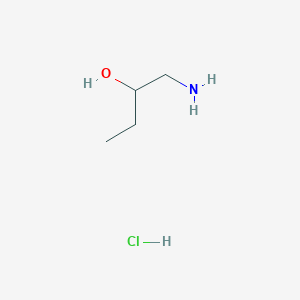


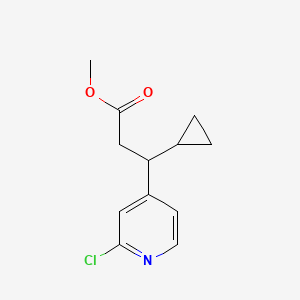
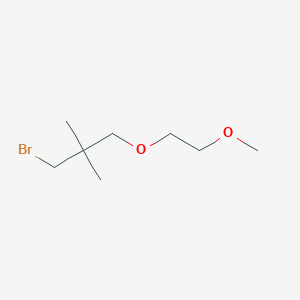

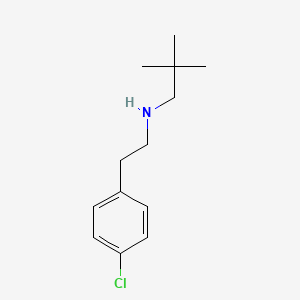
![N-[(R)-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B13643742.png)
